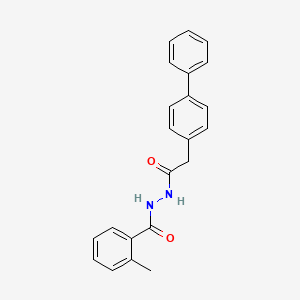
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide, also known as BPH-715, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of California, San Francisco. Since then, BPH-715 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
作用機序
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide is a small molecule inhibitor that targets specific signaling pathways in cells. The exact mechanism of action of this compound is not fully understood, but it is known to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). By inhibiting the activity of these enzymes, this compound can modulate various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high purity and high yields, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively low potency compared to other small molecule inhibitors, its potential off-target effects, and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for N'-(4-biphenylylacetyl)-2-methylbenzohydrazide research. One direction is to further optimize the synthesis of this compound to improve its potency and solubility. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, including infectious diseases and metabolic disorders. Additionally, future research could focus on identifying the specific signaling pathways and cellular processes that are targeted by this compound, and developing more selective inhibitors that target these pathways. Finally, future research could investigate the potential combination of this compound with other small molecule inhibitors or standard therapies to enhance its therapeutic efficacy.
合成法
The synthesis of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with p-bromobenzophenone in the presence of a base to form the intermediate product. This intermediate product is then reacted with an arylboronic acid in the presence of a palladium catalyst to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the final product.
科学的研究の応用
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
2-methyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-5-6-10-20(16)22(26)24-23-21(25)15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJOAMLJYAJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)


![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)
![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)



![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)